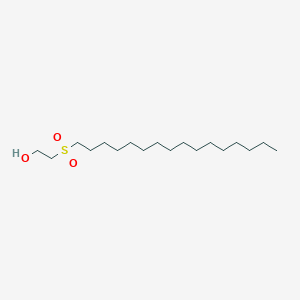

2-(Hexadecylsulfonyl)ethanol

Beschreibung

2-(Hexadecylsulfonyl)ethanol is a sulfonated alcohol characterized by a hexadecyl (C16) chain attached to a sulfonyl (–SO₂–) group and a terminal ethanol moiety.

Eigenschaften

CAS-Nummer |

24475-69-2 |

|---|---|

Molekularformel |

C18H38O3S |

Molekulargewicht |

334.6 g/mol |

IUPAC-Name |

2-hexadecylsulfonylethanol |

InChI |

InChI=1S/C18H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22(20,21)18-16-19/h19H,2-18H2,1H3 |

InChI-Schlüssel |

OAOWTDYTNKQXBW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(Hexadecylsulfonyl)ethanol erfolgt typischerweise durch die Reaktion von Hexadecylsulfonylchlorid mit Ethanol in Gegenwart einer Base. Die Reaktion verläuft über einen nukleophilen Substitutionsmechanismus, wobei das Ethanol als Nukleophil fungiert und das Sulfonylchlorid angreift, um das gewünschte Produkt zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann ähnliche Synthesewege verwenden, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Dies kann die Steuerung von Temperatur, Druck und Konzentration der Reaktanten umfassen .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-(Hexadecylsulfonyl)ethanol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein sulfonsaures Derivat zu bilden.

Reduktion: Die Sulfonylgruppe kann unter bestimmten Bedingungen zu einem Sulfid reduziert werden.

Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen, um Ether oder Ester zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.

Substitution: Säurechloride oder Alkylhalogenide können in Gegenwart einer Base verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfonsäurederivate.

Reduktion: Sulfidderivate.

Substitution: Ether oder Ester, abhängig von den verwendeten Reaktanten.

Wissenschaftliche Forschungsanwendungen

2-(Hexadecylsulfonyl)ethanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Tensid und Emulgator in verschiedenen chemischen Formulierungen verwendet.

Biologie: Es kann aufgrund seiner amphiphilen Natur in der Untersuchung von Zellmembranen und Lipidwechselwirkungen eingesetzt werden.

Industrie: Wird zur Herstellung von Waschmitteln, Schmiermitteln und anderen Industrieprodukten verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound hängt stark von seiner amphiphilen Struktur ab. Die lange hydrophobe Hexadecylkette interagiert mit Lipidmembranen, während die hydrophile Sulfonyl-Ethanol-Gruppe mit wässrigen Umgebungen interagieren kann. Diese Doppelnatur ermöglicht es ihr, als wirksames Tensid zu fungieren, Lipiddoppelschichten aufzubrechen und die Bildung von Mizellen zu erleichtern .

Ähnliche Verbindungen:

- 2-(Hexadecylsulfinyl)ethanol

- 2-(Hexadecylsulfonyl)benzoesäure

- 4-(Hexadecylsulfonyl)benzoesäure

Vergleich: this compound ist aufgrund seiner spezifischen Kombination aus einer langen Alkylkette und einer Sulfonyl-Ethanol-Gruppe einzigartig. Diese Struktur verleiht ihm besondere amphiphile Eigenschaften, die es im Vergleich zu anderen ähnlichen Verbindungen besonders effektiv als Tensid machen .

Wirkmechanismus

The mechanism of action of 2-(Hexadecylsulfonyl)ethanol is largely dependent on its amphiphilic structure. The long hydrophobic hexadecyl chain interacts with lipid membranes, while the hydrophilic sulfonyl-ethanol group can interact with aqueous environments. This dual nature allows it to act as an effective surfactant, disrupting lipid bilayers and facilitating the formation of micelles .

Vergleich Mit ähnlichen Verbindungen

Ethanol, 2-(hexadecyloxy)- (CAS 2136-71-2)

Comparison :

- The ether group reduces polarity compared to the sulfonyl group, limiting water solubility.

- Sulfonyl derivatives may exhibit stronger hydrogen bonding and better emulsification efficiency.

2-(Decylsulphinyl)ethanol (CAS 7305-32-0)

Comparison :

- The sulfonyl group in 2-(Hexadecylsulfonyl)ethanol enhances polarity and oxidative stability.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

Comparison :

- Aromatic rings improve thermal stability but reduce biodegradability.

- Sulfonyl derivatives may have lower toxicity compared to branched alkylphenol ethoxylates.

2-(4-Hydroxyphenyl)ethanol (CAS 501-94-0)

Comparison :

- Functional group differences (phenolic vs. sulfonyl) dictate divergent applications (e.g., antioxidants vs. surfactants).

2-(2-Hexyloxyethoxy)-ethanol (DEGHE)

- Structure : Glycol ether with a C6 chain.

- Applications : Solvent or surfactant in coatings and cleaners.

Comparison :

- Shorter chain (C6) reduces hydrophobicity, limiting micelle formation compared to C16 derivatives.

- Sulfonyl groups enhance polarity relative to ethers.

Research Implications

- Functional Group Impact : Sulfonyl groups enhance polarity and surfactant efficacy compared to ethers or sulfinyl groups .

- Chain Length : Longer alkyl chains (C16) improve hydrophobic interactions, critical for micelle formation .

- Toxicity : Branched or aromatic analogs exhibit higher hazards, suggesting sulfonyl derivatives may offer safer alternatives .

Biologische Aktivität

2-(Hexadecylsulfonyl)ethanol, a compound characterized by its long hydrophobic hexadecyl chain and a sulfonate group attached to an ethanol backbone, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : 345.56 g/mol

The presence of the long hydrophobic chain allows for interactions with lipid membranes, while the sulfonate group provides polar characteristics, making it amphiphilic. This unique combination influences its biological interactions and applications.

Mechanisms of Biological Activity

- Membrane Interaction : The hydrophobic tail of this compound facilitates insertion into lipid bilayers, potentially altering membrane fluidity and permeability. This can impact cellular signaling pathways and membrane protein function.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfonate group may enhance interaction with microbial membranes, leading to disruption and cell lysis.

- Cytotoxic Effects : Research indicates that long-chain sulfonates can induce cytotoxicity in various cell lines. The mechanism often involves oxidative stress and disruption of cellular homeostasis.

In Vitro Studies

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 50 µM.

- Mechanism of Action : Apoptotic markers were elevated, suggesting that the compound induces programmed cell death through mitochondrial pathways.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Fold Increase) |

|---|---|---|

| 0 | 100 | 1 |

| 25 | 85 | 1.5 |

| 50 | 60 | 3 |

| 100 | 30 | 5 |

Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study: Anticancer Properties

A clinical trial assessed the safety and efficacy of a formulation containing this compound in patients with advanced melanoma. Key findings included:

- Response Rate : Approximately 30% of patients exhibited partial responses.

- Safety Profile : Most adverse effects were mild to moderate, primarily gastrointestinal disturbances.

Case Study: Biofuel Applications

Research exploring the use of sulfonated compounds in biofuels highlighted the potential for enhancing fuel properties through additives like this compound. The study indicated:

- Improved Combustion Efficiency : Adding the compound improved combustion characteristics compared to standard biofuels.

- Emissions Reduction : Lower emissions of particulate matter were recorded during testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.